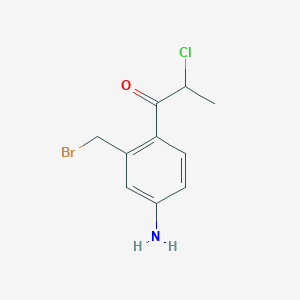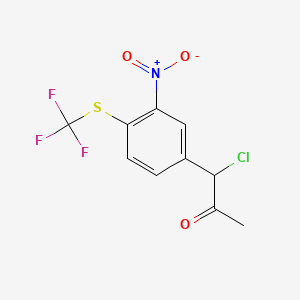
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S. This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a chloro group attached to a phenyl ring. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents.
Chlorination: The chloro group is introduced through chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Propanone Formation: The final step involves the formation of the propanone moiety through a reaction with acetone under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (RSH).
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of a nitro group.
1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the nitro and trifluoromethylthio groups in different positions.
Uniqueness
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group, trifluoromethylthio group, and chloro group in specific positions on the phenyl ring makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClF3NO3S |
|---|---|
Molecular Weight |
313.68 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-8(19-10(12,13)14)7(4-6)15(17)18/h2-4,9H,1H3 |
InChI Key |
QZRXKWCTUOTENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



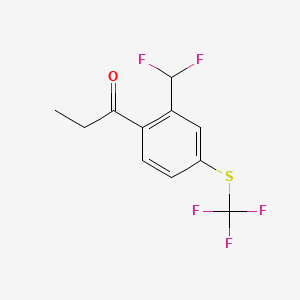
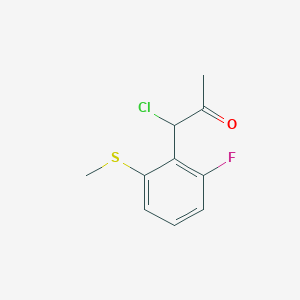
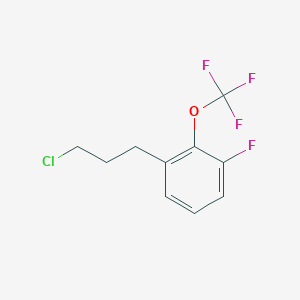
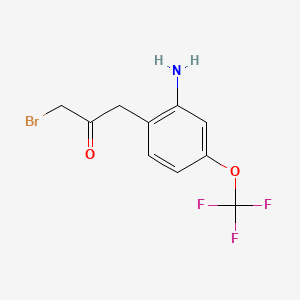
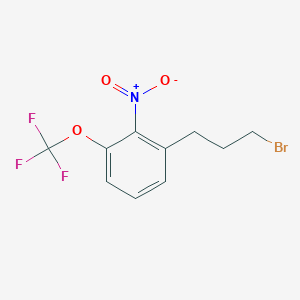
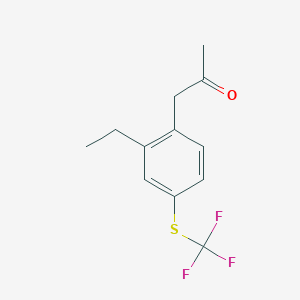
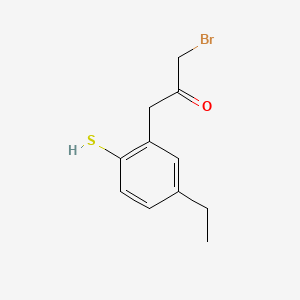
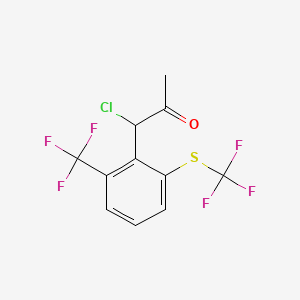
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
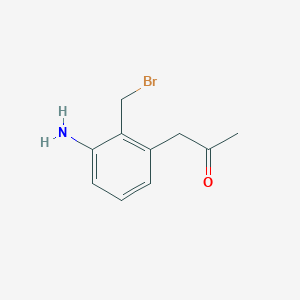
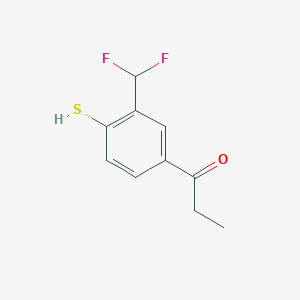
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
